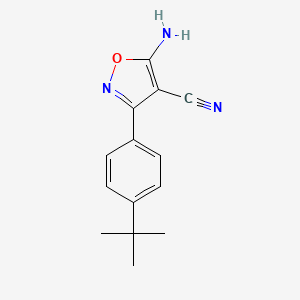
5-Amino-3-(4-tert-butylphenyl)isoxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(4-tert-butylphenyl)isoxazole-4-carbonitrile is a useful research compound. Its molecular formula is C14H15N3O and its molecular weight is 241.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Amino-3-(4-tert-butylphenyl)isoxazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Chemical Structure and Properties
The compound has the molecular formula C14H15N3O and a molecular weight of approximately 241.3 g/mol. Its structure includes an isoxazole ring, which contributes to its biological activity, and a tert-butyl group that enhances its solubility and pharmacological profile.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound can inhibit bacterial growth at relatively low concentrations.
2. Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in several studies. It appears to selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. This selectivity could make it a potential candidate for developing anti-inflammatory medications .
3. Anticancer Potential
Some studies have explored the cytotoxic effects of similar isoxazole derivatives on cancer cell lines, such as HL-60 human promyelocytic leukemia cells. These studies suggest that compounds within this class can induce apoptosis and cell cycle arrest, indicating their potential as anticancer agents .
The biological activity of this compound is likely mediated through its interaction with specific enzymes and receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity and affecting biochemical pathways relevant to disease mechanisms .
Table: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : In a study assessing various isoxazole derivatives, this compound was shown to have significant antibacterial activity against Staphylococcus aureus with an MIC value comparable to established antibiotics like ciprofloxacin .
- Anti-inflammatory Mechanism : A study using animal models demonstrated that compounds similar to this compound significantly reduced inflammation markers in induced arthritis models, suggesting a promising therapeutic role in treating inflammatory diseases .
- Cytotoxic Effects : Research on isoxazole derivatives indicated that the compound can effectively reduce the viability of cancer cells through mechanisms involving apoptosis and modulation of gene expression related to cell survival pathways .
Propiedades
IUPAC Name |
5-amino-3-(4-tert-butylphenyl)-1,2-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-14(2,3)10-6-4-9(5-7-10)12-11(8-15)13(16)18-17-12/h4-7H,16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMZZSJIPJRTNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=C2C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














